molecular formula C12H15F3N2 B2864131 4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline CAS No. 882408-16-4

4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline

Cat. No. B2864131
CAS RN: 882408-16-4
M. Wt: 244.261
InChI Key: OHRHNFGIBHEBOY-UHFFFAOYSA-N
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Description

“4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available resources, the pyrrolidine ring in its structure can be synthesized from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .

Scientific Research Applications

Crystal Structure and Theoretical Studies

The compound 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) has been investigated for its crystal structure, showcasing a nearly coplanar molecule with a significant dihedral angle between the pyrrolidine and benzene rings. The study highlighted strong N-H···O hydrogen bonds contributing to a two-dimensional sheet formation and weak C-H···π interactions creating a three-dimensional network. Theoretical Density Functional Theory (DFT) calculations matched closely with experimental data, indicating accurate geometric parameters and providing insights into the molecule's UV spectral properties through simulation and Hirshfeld surface analysis for intermolecular interactions (Krishnan et al., 2021).

Docking and QSAR Studies for Kinase Inhibition

Docking and Quantitative Structure–Activity Relationship (QSAR) studies on derivatives of 4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and 4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline revealed their potential as c-Met kinase inhibitors. These compounds were analyzed for their molecular features contributing to inhibitory activity. QSAR models, including Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), provided predictive insights into biological activities measured as IC50 values, enhancing understanding of the molecular basis of c-Met kinase inhibition (Caballero et al., 2011).

Synthesis and Photophysical Properties of Dyes

Research on the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene dyes (BODIPY) involving the reaction of thioketones with aniline derivatives demonstrated the creation of compounds with significant photophysical properties. These studies provided valuable insights into the molecular structure and spectral behavior, influencing the development of materials with potential applications in dye and sensor technologies (Goud et al., 2006).

Luminescent Materials and Electroluminescence

Investigations into tetradentate bis-cyclometalated platinum complexes, incorporating N,N-di(phenyl)aniline derivatives, uncovered their highly luminescent properties and applicability in electroluminescent devices. These materials exhibit strong emission across the visible spectrum, offering potential for use in organic light-emitting diodes (OLEDs) and other photonic applications due to their excellent quantum efficiency and thermal stability (Vezzu et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for “4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline” and similar compounds could involve further exploration of the pharmacophore space and optimization of the structure for specific biological activities. The pyrrolidine ring offers a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-7-10(16)4-3-9(11)8-17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRHNFGIBHEBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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